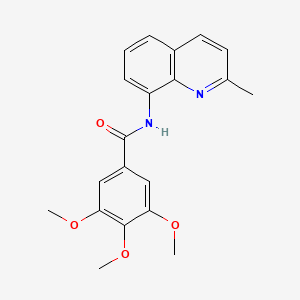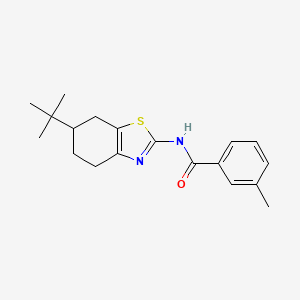
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, and a quinoline moiety attached to the amide nitrogen. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Coupling with 2-methylquinoline-8-amine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-methylquinoline-8-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the methoxy groups.
Major Products
Oxidation: Formation of 3,4,5-trihydroxy-N-(2-methylquinolin-8-yl)benzamide.
Reduction: Formation of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzylamine.
Substitution: Formation of 3,4,5-trihalogenated-N-(2-methylquinolin-8-yl)benzamide.
科学的研究の応用
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
類似化合物との比較
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the quinoline moiety but shares the trimethoxybenzene structure.
N-(2-methylquinolin-8-yl)benzamide: Lacks the methoxy groups but shares the quinoline and benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to the combination of the trimethoxybenzene and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C20H20N2O4/c1-12-8-9-13-6-5-7-15(18(13)21-12)22-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h5-11H,1-4H3,(H,22,23) |
InChIキー |
ICAUKTQHKCKFKD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985399.png)

![2-[(3,5-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B14985418.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14985426.png)
![2-[(3-methylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14985428.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985441.png)
![Ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14985449.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide](/img/structure/B14985450.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985457.png)

![N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985471.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985493.png)
